![molecular formula C26H26ClN5O B2362296 2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848990-70-5](/img/structure/B2362296.png)

2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

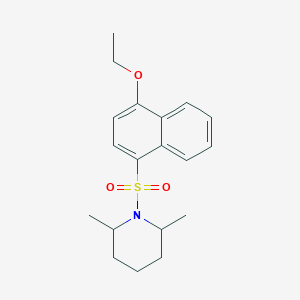

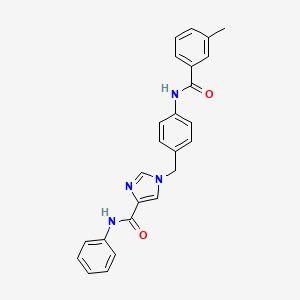

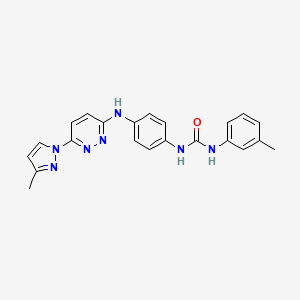

The compound is a complex organic molecule that contains several functional groups and rings, including a benzimidazole and a pyridine ring. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well as antidiabetic activities .

Molecular Structure Analysis

The compound contains a benzimidazole ring, which is a fused aromatic ring consisting of benzene and imidazole. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups present in the molecule. Benzimidazole derivatives are generally stable compounds .Aplicaciones Científicas De Investigación

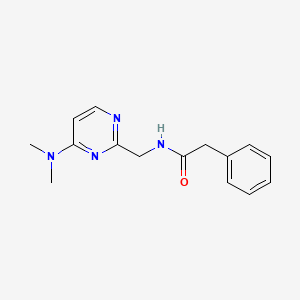

Synthesis and Antimicrobial Activity

Pyrido[1,2-a]benzimidazole derivatives, like the compound , have been synthesized with the anticipation of antimicrobial activity. A study by Badawey & Gohar (1992) explored the synthesis of similar compounds for their potential antimicrobial properties. Many of these compounds exhibited in vitro antimicrobial activity, highlighting their relevance in microbial research and possible applications in developing new antimicrobial agents (Badawey & Gohar, 1992).

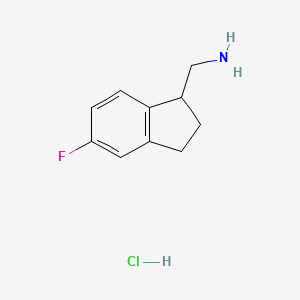

Heterocyclic Chemistry

The compound is an example of innovative work in heterocyclic chemistry. Fikry et al. (2015) reported the synthesis of new benzimidazole derivatives, providing insights into reactions that yield compounds with various biological activities. These studies contribute significantly to the field of heterocyclic chemistry, particularly in understanding the synthesis and reactions of complex organic compounds (Fikry et al., 2015).

Novel Synthetic Methods

Al-Issa (2012) discussed the synthesis of new pyridine and fused pyridine derivatives, showcasing the diversity and complexity of synthetic methods in organic chemistry. The study provides valuable insights into the synthesis of structurally diverse and potentially biologically active compounds (Al-Issa, 2012).

Multicomponent Reaction Synthesis

Yan et al. (2009) presented a novel one-pot, multicomponent reaction for producing polysubstituted pyrido[1,2-a]benzimidazole derivatives. This method emphasizes the advancement in synthetic techniques, allowing for more efficient and diverse compound synthesis (Yan et al., 2009).

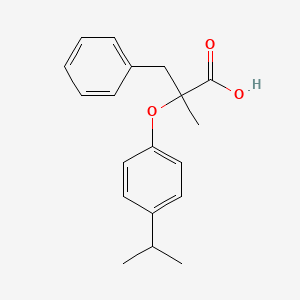

Molecular Docking and Screening

Flefel et al. (2018) demonstrated the use of molecular docking and in vitro screening for newly synthesized pyridine derivatives, including compounds similar to the one . This approach is crucial in drug discovery and development, aiding in the identification of compounds with potential therapeutic benefits (Flefel et al., 2018).

Fluorescent Properties

Rangnekar & Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and studied their fluorescent properties. This research is relevant in the context of developing fluorescent compounds for various scientific applications, such as imaging and diagnostics (Rangnekar & Rajadhyaksha, 1986).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O/c1-18-20(16-19-6-2-3-7-22(19)27)25(29-10-11-31-12-14-33-15-13-31)32-24-9-5-4-8-23(24)30-26(32)21(18)17-28/h2-9,29H,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWSIWYZHMKZJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4Cl)NCCN5CCOCC5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)

![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)